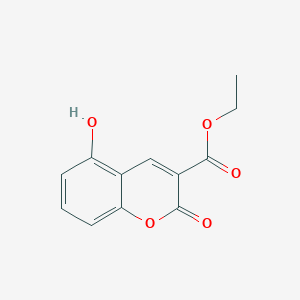
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H10O5 and a molecular weight of 234.20 . It is also known as 3-carboethoxy(coumarin) and ethyl 2-oxo-2H-chromene-3-carboxylate in the IUPAC system .
Synthesis Analysis
A novel silver complex [Ag(C12H9O5)2] was synthesized by the reaction of silver salt (AgNO3) and coumarin-based ligand (ethyl-5-hydroxy-2-oxo-2H-Chromene-3-carboxylate) at room temperature . The Knoevenagel reaction emerged as an important synthetic method to synthesize coumarin derivatives with a carboxyl group at the 3-position .Molecular Structure Analysis
The molecular structure of Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate is represented by the SMILES notation: CCOC(=O)C1=CC2=C(C=CC=C2OC1=O)O . The structure exhibits an intermolecular hydrogen bond of the type C-H…O .Chemical Reactions Analysis
Ethyl coumarin-3-carboxylate is used in the production of biologically active compounds. The reactions were classified as coumarin ring reactions and ester group reactions . The ester 1 reacts with hydrazine hydrate according to a proposed mechanism .Scientific Research Applications
Anticorrosive Properties
Ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates have shown effective anticorrosive properties. In particular, alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates demonstrated significant inhibition of hydrochloric acid corrosion in mild steel at low concentrations (Shcherbakov et al., 2014).
Anticancer Potential
A stable analogue of ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate, known as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1), and its derivatives, have demonstrated potential in overcoming drug resistance in cancer cells. These compounds, especially 5q, show low micromolar cytotoxicity against a range of hematologic and solid tumor cells, particularly effective against drug-resistant cancer cells (Das et al., 2009).
Synthesis of Substituted Chromene Derivatives
Ethyl 2-oxo-2H-chromene-3-carboxylates have been synthesized efficiently through the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate. This process is significant in producing various coumarin derivatives, highlighting the versatility of ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate in organic synthesis (Sairam et al., 2015).
Antibacterial Applications
Ethyl 2-oxo-2H-chromene-3-carboxylate complexes, particularly with transitional metal ions like Cu(II) and La(III), have shown antibacterial activities. These complexes were particularly effective against human pathogenic bacteria isolated from wound infections, with the Lanthanum complex being the most effective (Hassan, 2014).
Cytotoxic Activity in Cancer Treatment
Novel 2H-Chromene derivatives, synthesized from ethyl 2-hydroxy-2-(trifluoromethyl)-2H-Chromene-3-carboxylate, exhibited significant cytotoxic activity against human cancer cell lines. Some compounds, such as 5f, 5g, 5l, and 5q, showed promising activity at concentrations lower than 20 μM (Reddy et al., 2014).
Future Directions
The future directions for the study of Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Its potential as a precursor for the synthesis of biologically and industrially important compounds could be of particular interest .
properties
IUPAC Name |
ethyl 5-hydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLYOJSEFYETOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2OC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-bromophenyl)methyl]cyclopentanamine](/img/structure/B3279775.png)


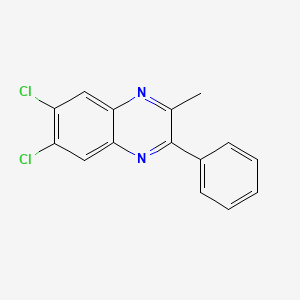
![(S)-2-Amino-3-[bis(2-hydroxyethyl)amino]propionic acid](/img/structure/B3279814.png)
![2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-](/img/structure/B3279820.png)

![5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B3279834.png)
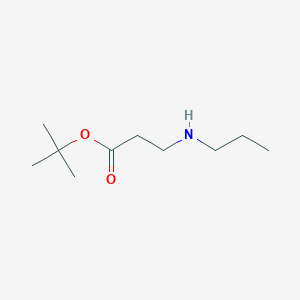
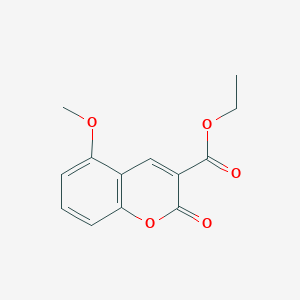


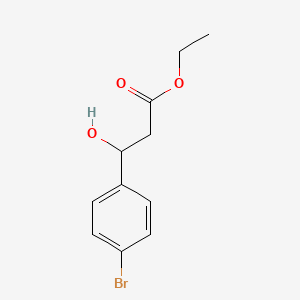
![2,7-Dichlorobenzo[d]thiazol-4-amine](/img/structure/B3279887.png)